(R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate
Brand Name: Vulcanchem
CAS No.: 1965305-29-6
VCID: VC11670809
InChI: InChI=1S/C9H17NO2.C7H8O3S/c1-4-12-8(11)7-5-9(2,3)6-10-7;1-6-2-4-7(5-3-6)11(8,9)10/h7,10H,4-6H2,1-3H3;2-5H,1H3,(H,8,9,10)/t7-;/m1./s1
SMILES: CCOC(=O)C1CC(CN1)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O
Molecular Formula: C16H25NO5S
Molecular Weight: 343.4 g/mol

(R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate

CAS No.: 1965305-29-6

Cat. No.: VC11670809

Molecular Formula: C16H25NO5S

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate - 1965305-29-6

Specification

CAS No. 1965305-29-6
Molecular Formula C16H25NO5S
Molecular Weight 343.4 g/mol
IUPAC Name ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate;4-methylbenzenesulfonic acid
Standard InChI InChI=1S/C9H17NO2.C7H8O3S/c1-4-12-8(11)7-5-9(2,3)6-10-7;1-6-2-4-7(5-3-6)11(8,9)10/h7,10H,4-6H2,1-3H3;2-5H,1H3,(H,8,9,10)/t7-;/m1./s1
Standard InChI Key XIHCFWWDAGXFDM-OGFXRTJISA-N
Isomeric SMILES CCOC(=O)[C@H]1CC(CN1)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O
SMILES CCOC(=O)C1CC(CN1)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O
Canonical SMILES CCOC(=O)C1CC(CN1)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O

Introduction

(R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate is a chiral compound that belongs to the class of pyrrolidine derivatives. It is characterized by its molecular formula, C16H25NO5S, and a molecular weight of approximately 343.44 g/mol . This compound is of interest in various fields of chemistry and biology due to its unique structural features and potential applications in organic synthesis and medicinal chemistry.

Synthesis Methods

The synthesis of (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate typically involves the esterification of (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid with ethanol in the presence of an acid catalyst. The resulting ester is then reacted with para-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine to form the tosylate ester.

Synthetic Steps

  • Esterification: (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid is reacted with ethanol in the presence of an acid catalyst.

  • Tosylation: The resulting ester is then reacted with TsCl in the presence of a base like pyridine.

Applications in Chemistry and Biology

This compound is used as an intermediate in the synthesis of complex organic molecules, particularly in medicinal chemistry. Its chiral nature allows for the production of enantiomerically pure compounds, which are crucial in pharmaceuticals. Additionally, the tosylate group facilitates various biochemical interactions, making it useful in enzyme-catalyzed reactions.

Applications Table

FieldApplication
Organic SynthesisIntermediate for complex molecules
Medicinal ChemistryDevelopment of drugs targeting specific enzymes or receptors
Biochemical ResearchStudying enzyme mechanisms and synthesizing biologically active molecules

Comparison with Similar Compounds

(R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate is compared with other ester derivatives of pyrrolidine, such as the (S)-enantiomer and different ester groups like methyl or benzyl esters. Each of these compounds has unique reactivity and solubility properties due to their specific ester and tosylate groups.

Comparison Table

CompoundCAS NumberMolecular Weight
(R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate1965305-29-6343.44 g/mol
(S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate1965305-31-0343.44 g/mol
(R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid methyl ester tosylateNot specifiedNot specified

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